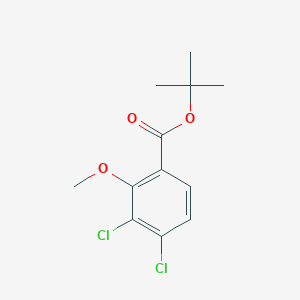

tert-Butyl 3,4-dichloro-2-methoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14Cl2O3 |

|---|---|

Molecular Weight |

277.14 g/mol |

IUPAC Name |

tert-butyl 3,4-dichloro-2-methoxybenzoate |

InChI |

InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-5-6-8(13)9(14)10(7)16-4/h5-6H,1-4H3 |

InChI Key |

BOCDUNGFRVTCND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3,4 Dichloro 2 Methoxybenzoate

Esterification Reactions: Academic Approaches and Mechanistic Aspects

The creation of the tert-butyl ester group is a pivotal step in the synthesis of the target molecule. Several methods can be employed, each with its own advantages and mechanistic nuances.

Direct Fischer-Type Esterification with tert-Butyl Alcohol

The Fischer-Speier esterification is a classic and direct method for producing esters from carboxylic acids and alcohols under acidic catalysis. masterorganicchemistry.comcerritos.eduorganic-chemistry.orgoperachem.comathabascau.ca In the context of synthesizing tert-butyl 3,4-dichloro-2-methoxybenzoate, this would involve the reaction of 3,4-dichloro-2-methoxybenzoic acid with an excess of tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org

The reaction mechanism proceeds through the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. masterorganicchemistry.comorganic-chemistry.org The sterically hindered tert-butyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, a process often driven to completion by removing water azeotropically or using a large excess of the alcohol, yields the desired tert-butyl ester. masterorganicchemistry.comoperachem.com

| Parameter | Condition | Purpose |

| Reactants | 3,4-dichloro-2-methoxybenzoic acid, tert-Butyl alcohol | Formation of the ester |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To protonate the carboxylic acid and increase its electrophilicity |

| Reaction Driving Force | Excess of tert-butyl alcohol, Removal of water | To shift the equilibrium towards the product side |

It is important to note that the bulky nature of the tert-butyl group can present steric challenges, potentially leading to lower reaction rates compared to less hindered alcohols.

Transesterification Processes Utilizing tert-Butyl Acetate (B1210297) or Other tert-Butyl Esters

Transesterification offers an alternative route to the target ester, starting from a more readily available ester, such as a methyl or ethyl ester of 3,4-dichloro-2-methoxybenzoic acid. This process involves reacting the starting ester with a large excess of tert-butyl alcohol or, more commonly, with another tert-butyl ester like tert-butyl acetate in the presence of a catalyst.

Catalysts for transesterification can be acidic or basic. Acid catalysts function similarly to those in Fischer esterification. Basic catalysts, such as potassium tert-butoxide, can also be effective. The reaction equilibrium is driven towards the formation of the more stable tert-butyl ester, often facilitated by the removal of the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol).

Carboxylic Acid Activation Strategies: Acid Halide or Anhydride (B1165640) Routes to tert-Butyl Ester Formation

To circumvent the equilibrium limitations of direct esterification, the carboxylic acid can be first converted to a more reactive derivative, such as an acid halide or an anhydride. For the synthesis of this compound, 3,4-dichloro-2-methoxybenzoic acid would be reacted with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3,4-dichloro-2-methoxybenzoyl chloride. researchgate.net

This highly reactive acid chloride can then be treated with tert-butyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to afford the desired tert-butyl ester. google.com A patent describes a similar process for the preparation of tert-butyl 4-chloromethylbenzoate, where 4-chloromethylbenzoic acid is first converted to the acid chloride with thionyl chloride and then reacted with potassium tert-butoxide. google.com The Yamaguchi esterification, which proceeds via a mixed anhydride intermediate using 2,4,6-trichlorobenzoyl chloride, is another powerful method for esterifying sterically hindered alcohols. nih.govfrontiersin.org

| Activation Method | Reagents | Intermediate | Esterification Conditions |

| Acid Halide | Thionyl chloride (SOCl₂), Oxalyl chloride | 3,4-dichloro-2-methoxybenzoyl chloride | Reaction with tert-butanol (B103910) and a base (e.g., pyridine) |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), Et₃N, DMAP | Mixed anhydride | Reaction with tert-butanol |

Palladium-Catalyzed Carbonylation and Related Methods for Benzoate (B1203000) Synthesis

Modern synthetic chemistry offers palladium-catalyzed carbonylation as a powerful tool for constructing ester functionalities. doi.org This approach would involve the reaction of an aryl halide precursor, such as 1-bromo-3,4-dichloro-2-methoxybenzene or 1,2-dichloro-3-iodo-4-methoxybenzene, with carbon monoxide and tert-butyl alcohol in the presence of a palladium catalyst and a base.

The catalytic cycle typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by CO insertion to form an acyl-palladium intermediate. Subsequent alcoholysis with tert-butyl alcohol regenerates the palladium(0) catalyst and yields the tert-butyl benzoate product. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity.

Functional Group Interconversions and Aromatic Substitution Pathways for the 3,4-Dichloro-2-methoxy Moiety

The synthesis of the specifically substituted aromatic ring is as critical as the esterification step. This can be achieved through various aromatic substitution reactions on a suitable precursor.

Halogenation Techniques for Controlled Dichlorination of Aromatic Precursors

The introduction of two chlorine atoms at the 3 and 4 positions of a 2-methoxybenzoic acid derivative requires careful control of the halogenation conditions. Direct electrophilic chlorination of 2-methoxybenzoic acid or its esters with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) can lead to a mixture of chlorinated products due to the activating and directing effects of the methoxy (B1213986) and carboxyl groups.

Strategies for the Introduction and Regioselective Placement of the Methoxy Group

The regioselective introduction of a methoxy group onto a dichlorinated benzoic acid framework is a critical step in the synthesis of the target compound. The position of the methoxy group at C2, ortho to the carboxylate and flanked by a chlorine atom, is dictated by the electronic and steric influences of the substituents on the aromatic ring.

One primary strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a starting material like 2,3,4-trichlorobenzonitrile (B31827) could undergo regioselective methoxylation. The electron-withdrawing nitrile and chloro groups activate the ring for nucleophilic attack by a methoxide (B1231860) source, such as sodium methoxide. A patent for a similar process describes the nucleophilic substitution reaction of a chlorinated aromatic compound with sodium methylate in methanol at elevated temperatures (80-150 °C) and pressures (0.18-1.4 MPa) to yield a methoxybenzoate derivative google.com. The directing effects of the existing chloro- and carboxyl- (or a precursor like nitrile) groups would need to be carefully considered to achieve the desired 2-methoxy isomer. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by esterification, would lead to the final product.

Another approach could involve the synthesis of 2-methoxybenzoic acid derivatives, which are then subjected to further functionalization. chemsynthesis.com In some syntheses, 2-methoxybenzoyl chloride is used as a reactant to build more complex molecules like coumarins. acs.org This implies that a viable route to the target compound could begin with the synthesis of 3,4-dichloro-2-methoxybenzoic acid itself, which is then esterified.

The table below outlines a generalized SNAr approach for methoxylation.

| Parameter | Condition | Purpose | Reference |

| Substrate | Dichlorinated benzoic acid precursor (e.g., 2,3,4-trichlorobenzonitrile) | Provides the core aromatic structure. | google.com |

| Reagent | Sodium Methoxide (NaOMe) | Acts as the nucleophile to introduce the methoxy group. | google.com |

| Solvent | Methanol | Serves as the solvent and can be the source of the methoxide. | google.com |

| Temperature | 80–150 °C | Provides the necessary activation energy for the substitution reaction. | google.com |

| Pressure | 0.18–1.4 MPa | May be required to maintain the reaction mixture in the liquid phase at elevated temperatures. | google.com |

Cross-Coupling Methodologies for Aryl Halide Precursors (e.g., Buchwald-Hartwig, Ullmann Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variants, represent a powerful tool for forming C-O bonds in aryl ethers. organic-chemistry.orgresearchgate.net This methodology could be applied to the synthesis of this compound, likely starting from a tert-butyl 3,4-dichloro-2-halobenzoate precursor.

The Buchwald-Hartwig reaction typically employs a palladium catalyst with a specialized ligand to couple an aryl halide or triflate with an alcohol or alkoxide. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands (like X-Phos) or N-heterocyclic carbene (NHC) ligands is crucial for the efficiency of these reactions, especially with less reactive aryl chlorides or electron-rich anisole-type products. researchgate.netbeilstein-journals.orgrsc.org The reaction is performed in the presence of a base, which is essential for the catalytic cycle.

The Ullmann condensation is an older, copper-catalyzed method for forming diaryl ethers but can also be adapted for the synthesis of aryl alkyl ethers. It generally requires harsher reaction conditions (higher temperatures) than the palladium-catalyzed methods.

The table below summarizes typical conditions for a hypothetical Buchwald-Hartwig C-O coupling to synthesize the target compound's core structure.

| Component | Example | Function | Reference |

| Pd Catalyst | Pd(OAc)₂, [Pd(NHC)(μ-Cl)Cl]₂ | The active metal center for the catalytic cycle. | researchgate.netbeilstein-journals.org |

| Ligand | X-Phos, IPr (NHC ligand) | Stabilizes the Pd(0) active species and facilitates oxidative addition/reductive elimination. | researchgate.netbeilstein-journals.orgrsc.org |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the alcohol and regenerates the catalyst. | beilstein-journals.org |

| Solvent | Toluene, Dioxane, 2-MeTHF | Anhydrous, non-protic solvent to facilitate the reaction. | beilstein-journals.orgnsf.gov |

| Reactants | tert-butyl 3,4-dichloro-2-bromobenzoate + Methanol | Aryl halide electrophile and alcohol nucleophile. | beilstein-journals.org |

Chemoselective Protection and Deprotection of Carboxyl Functionality via tert-Butyl Esters

The use of a tert-butyl ester as a protecting group for the carboxylic acid functionality is a cornerstone of modern organic synthesis. thieme-connect.com Its primary advantage is its high stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve reduction. thieme-connect.com This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. youtube.com

This chemoselectivity allows for transformations on other parts of the molecule without affecting the carboxylic acid. For the synthesis of this compound, the carboxyl group would be protected as a tert-butyl ester to allow for harsh conditions that might be necessary for the introduction of the methoxy group via SNAr or cross-coupling reactions. Common methods for forming tert-butyl esters include the acid-catalyzed reaction of the carboxylic acid with isobutylene (B52900) or the use of tert-butanol with a suitable coupling agent. thieme-connect.comresearchgate.net

Orthogonality with Other Protecting Groups in Multi-Step Synthesis

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions. wikipedia.orgbham.ac.ukthieme-connect.de The tert-butyl ester, which is cleaved under acidic conditions, forms an orthogonal set with many other common protecting groups. wikipedia.orgnih.gov This is particularly valuable in complex, multi-step syntheses. bham.ac.uk

For example, the tert-butyl group is completely stable to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group, a common amine protecting group. wikipedia.org Conversely, the Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to cleave the tert-butyl ester. wikipedia.org Similarly, benzyl-based protecting groups (like benzyl (B1604629) esters or ethers), which are removed by hydrogenolysis, are orthogonal to the acid-labile tert-butyl group. wikipedia.org Silyl ethers like TBDMS are typically removed by fluoride (B91410) ions, providing another layer of orthogonality. thieme-connect.de

The following table illustrates the orthogonality of the tert-butyl ester with other widely used protecting groups.

| Protecting Group | Functionality Protected | Cleavage Condition | Orthogonal to tert-Butyl Ester? | Reference |

| tert-Butyl (tBu) Ester | Carboxylic Acid | Strong Acid (e.g., TFA, HCl) | - | acsgcipr.org |

| Fmoc | Amine | Base (e.g., Piperidine) | Yes | wikipedia.orgnih.gov |

| Benzyl (Bn) Ester/Ether | Carboxylic Acid / Alcohol | Hydrogenolysis (H₂, Pd/C) | Yes | wikipedia.org |

| Cbz (Z) | Amine | Hydrogenolysis (H₂, Pd/C) | Yes | acsgcipr.org |

| TBDMS/TBS Ether | Alcohol | Fluoride Ion (e.g., TBAF) | Yes | thieme-connect.de |

Acid-Labile Deprotection Strategies and By-product Considerations

The removal of the tert-butyl ester protecting group is most commonly achieved under acidic conditions. acsgcipr.org The mechanism involves protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgvaia.com However, due to the stability of the resulting tertiary carbocation, the cleavage proceeds via a unimolecular pathway (E1 or SN1). The C-O single bond is cleaved to release the carboxylic acid and a relatively stable tert-butyl cation. acsgcipr.orgvaia.com

This tert-butyl cation is not stable in solution and rapidly undergoes further reaction. stackexchange.com Typically, it loses a proton to a weak base (like the solvent or the conjugate base of the acid) to form isobutylene, a volatile gas that can be easily removed from the reaction mixture. acsgcipr.orgstackexchange.com If a nucleophile like water is present, the cation can be trapped to form tert-butanol as a byproduct. stackexchange.com

A variety of acids can be used for this deprotection, with the choice depending on the other functional groups present in the molecule. acsgcipr.org

| Acidic Reagent | Typical Conditions | Notes on Selectivity and By-products | Reference |

| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ | Very common and effective. By-product is primarily isobutylene. | acsgcipr.orgstackexchange.com |

| Hydrochloric Acid (HCl) | In an organic solvent (Dioxane, Ether) | Strong acid, effective but can be corrosive. May generate gaseous alkyl chlorides. | acsgcipr.org |

| Phosphoric Acid (H₃PO₄) | Aqueous solution | Milder, environmentally benign option. Tolerates benzyl esters and TBDMS ethers. | organic-chemistry.org |

| Formic Acid | Neat or as a solvent | Suitable for sensitive substrates like β-lactams. | acsgcipr.org |

| Zinc Bromide (ZnBr₂) | In CH₂Cl₂ | A Lewis acid that can cleave tert-butyl esters; selectivity differs from Brønsted acids. | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of Tert Butyl 3,4 Dichloro 2 Methoxybenzoate

Hydrolytic and Transesterification Transformations: Kinetic and Thermodynamic Analysis

The cleavage of the ester bond in tert-butyl 3,4-dichloro-2-methoxybenzoate can proceed through several catalytic pathways, each with distinct mechanistic features. The bulky tert-butyl group significantly influences the kinetics and mechanisms of these transformations compared to less hindered alkyl esters.

Brønsted Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of tert-butyl esters, including this compound, typically proceeds through a unimolecular mechanism known as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). This pathway is favored due to the stability of the tertiary carbocation intermediate formed upon cleavage of the alkyl-oxygen bond.

The mechanism involves the initial protonation of the carbonyl oxygen by a Brønsted acid, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric hindrance of the tert-butyl group, direct nucleophilic attack by water on the carbonyl carbon (as seen in the AAC2 mechanism for less hindered esters) is disfavored. Instead, the protonated ester undergoes a rate-determining step involving the cleavage of the bond between the ether oxygen and the tert-butyl group, forming a stable tert-butyl carbocation and 3,4-dichloro-2-methoxybenzoic acid. The tert-butyl carbocation is then rapidly quenched by water to form tert-butanol (B103910).

The volume of activation for the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) has been measured to be close to zero, which is consistent with a unimolecular rate-determining step, as bond breaking (leading to a positive volume of activation) and the departure of a neutral molecule are the key events. cdnsciencepub.com In contrast, the hydrolysis of methyl and ethyl acetates proceeds via a bimolecular AAC2 mechanism with a negative volume of activation. cdnsciencepub.com

The rate of AAL1 hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro-substituents at the 3- and 4-positions, are expected to have a less pronounced effect on the rate compared to their influence on AAC2 reactions, as the positive charge development in the transition state is primarily at the departing alkyl group rather than at the acyl carbon.

Table 1: Illustrative Rate Constants for Acid-Catalyzed Hydrolysis of Substituted Benzoate (B1203000) Esters

| Ester | Relative Rate Constant (krel) | Probable Mechanism | Rationale for Rate Difference |

| Methyl benzoate | 1 | AAC2 | Baseline for bimolecular acyl-oxygen cleavage. |

| tert-Butyl benzoate | ~100 | AAL1 | Formation of a stable tert-butyl carbocation leads to a much faster unimolecular alkyl-oxygen cleavage. |

| Methyl 4-nitrobenzoate | ~0.1 | AAC2 | The electron-withdrawing nitro group deactivates the carbonyl carbon towards nucleophilic attack. |

| tert-Butyl 4-nitrobenzoate | ~50 | AAL1 | The electron-withdrawing nitro group has a smaller effect on the stability of the departing tert-butyl carbocation compared to its effect on the AAC2 transition state. |

| This compound | ~80 | AAL1 | The combined electronic effects of the chloro and methoxy (B1213986) groups will modulate the stability of the carboxylate leaving group, but the dominant factor remains the stability of the tert-butyl carbocation. |

Lewis Acid-Catalyzed Hydrolysis and Transesterification Pathways

Lewis acids can also catalyze the hydrolysis and transesterification of esters by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. mdpi.com For sterically hindered esters like this compound, this activation is crucial for facilitating nucleophilic attack.

In a Lewis acid-catalyzed transesterification, for example with benzyl (B1604629) alcohol, the Lewis acid (e.g., ZnCl2, AlCl3) would coordinate to the carbonyl oxygen of the substrate. mdpi.com This is followed by the nucleophilic attack of benzyl alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of tert-butanol, driven by the formation of the stable tert-butyl carbocation, would yield benzyl 3,4-dichloro-2-methoxybenzoate. The general mechanism involves four steps: (1) formation of a carbonyl-Lewis acid complex, (2) nucleophilic attack by the alcohol, (3) proton transfer and breakdown of the intermediate, and (4) formation of the new ester and regeneration of the catalyst. google.comepa.gov

While Lewis acids are effective for transesterification, their application in the hydrolysis of tert-butyl esters is less common than Brønsted acids, as the latter are highly efficient for the AAL1 mechanism. The choice of Lewis acid and reaction conditions can influence the reaction rate and equilibrium position.

Table 2: Comparison of Lewis Acids in a Model Transesterification Reaction

This table presents hypothetical data to illustrate the comparative efficacy of different Lewis acids in the transesterification of an aromatic ester with an alcohol, based on general catalytic principles. Specific thermodynamic data for the target reaction is not available in the provided search results.

| Lewis Acid Catalyst | Reaction Conditions | Conversion to Product (%) | Postulated Rationale |

| ZnCl2 | 150°C, 1h | 77 | Moderate Lewis acidity allows for activation of the carbonyl group. mdpi.com |

| AlCl3 | 150°C, 1h | 85 | Stronger Lewis acidity leads to greater polarization of the carbonyl bond and a higher conversion rate. |

| FeCl3 | 150°C, 1h | 82 | A common and effective Lewis acid catalyst for esterification and transesterification reactions. |

| Ti(OiPr)4 | 150°C, 1h | 65 | Milder Lewis acid, may require higher temperatures or longer reaction times for high conversion. |

Base-Mediated Saponification and Ester Exchange Mechanisms

Base-mediated hydrolysis (saponification) of esters typically proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. However, tert-butyl esters, including this compound, are famously resistant to this reaction. The steric bulk of the tert-butyl group severely hinders the approach of the nucleophile to the carbonyl center.

Under forcing conditions (e.g., high temperatures), some cleavage may occur, but often elimination to form isobutylene (B52900) is a competing pathway. The extreme stability of tert-butyl esters to basic conditions makes the tert-butyl group a valuable protecting group for carboxylic acids in organic synthesis. wikipedia.org

Ester exchange (transesterification) under basic conditions, using an alkoxide nucleophile, is also significantly retarded for tert-butyl esters for the same steric reasons.

Table 3: Comparative Saponification Rates of Alkyl Benzoates

This table provides illustrative relative rate constants to emphasize the dramatic difference in saponification reactivity between tert-butyl esters and less hindered alkyl esters. The data is based on well-established principles of ester reactivity.

| Ester | Relative Saponification Rate (krel) | Mechanism | Reason for Rate Difference |

| Methyl Benzoate | 1 | BAC2 | Unhindered access of the hydroxide nucleophile to the carbonyl carbon. |

| Ethyl Benzoate | 0.6 | BAC2 | Slightly increased steric hindrance compared to methyl benzoate. |

| Isopropyl Benzoate | 0.1 | BAC2 | Increased steric hindrance significantly slows the rate of nucleophilic attack. |

| tert-Butyl Benzoate | < 0.0001 | BAC2 (very slow) | Extreme steric hindrance effectively prevents the BAC2 mechanism under normal conditions. |

Reactions Involving the Halogenated Aromatic Ring

The two chlorine atoms on the benzene (B151609) ring of this compound are potential sites for substitution or removal, although their reactivity is influenced by the electronic effects of the other substituents.

Nucleophilic Aromatic Substitution (SNAr) on Activated Chlorinated Sites

Nucleophilic aromatic substitution (SNAr) reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, a chlorine atom) to stabilize the negatively charged intermediate (Meisenheimer complex). quizlet.comquizlet.com In this compound, the ester group and the methoxy group are not sufficiently electron-withdrawing to strongly activate the chlorine atoms for SNAr. The methoxy group is, in fact, an electron-donating group by resonance.

However, in analogous systems such as 3,4-dichloronitrobenzene (B32671), the strongly electron-withdrawing nitro group effectively activates the para-chloro position for nucleophilic attack by alkoxides like sodium methoxide (B1231860). brainly.com The negative charge of the Meisenheimer complex can be delocalized onto the nitro group, stabilizing the intermediate and facilitating the substitution. quizlet.com For this compound, SNAr reactions would likely require harsh conditions and may not be regioselective.

Table 4: Nucleophilic Aromatic Substitution on a Dichloroaromatic System

Based on the reaction of 3,4-dichloronitrobenzene with sodium methoxide as a model system. brainly.comchegg.com

| Reactant | Nucleophile | Product | Yield (%) | Reaction Conditions |

| 3,4-Dichloronitrobenzene | Sodium Methoxide | 3-Chloro-4-methoxynitrobenzene | Not specified, but reaction proceeds | Not specified |

| 3,4-Dichloronitrobenzene | Sodium Ethoxide | 3-Chloro-4-ethoxynitrobenzene | Likely similar to methoxide | Not specified |

Reductive Dehalogenation Strategies and Mechanisms

The chlorine atoms on the aromatic ring can be removed through reductive dehalogenation. Common methods include catalytic hydrogenation and the use of metal hydrides.

Catalytic Hydrogenation: This is a widely used method for the reductive dehalogenation of aryl halides. organic-chemistry.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like sodium hypophosphite. organic-chemistry.org The reactivity of halogens to hydrogenolysis is generally in the order I > Br > Cl > F. Therefore, dechlorinating the aromatic ring of this compound would likely require more forcing conditions (higher pressure, temperature, or catalyst loading) than for the corresponding bromo- or iodo-analogs. Selective removal of one chlorine over the other could be challenging.

Metal Hydride Reductions: Strong hydride reagents are generally not effective for the reduction of aryl halides. However, certain catalytic systems involving metal hydrides can achieve this transformation.

Table 5: Illustrative Reductive Dehalogenation Methods for Dichloroaromatic Compounds

This table presents a summary of potential reductive dehalogenation methods and their expected outcomes based on literature for analogous compounds. organic-chemistry.org

| Reagent System | Substrate Example | Products | Comments |

| H2, Pd/C, NaOH | 4-Bromobenzoic acid | Benzoic acid | High yield, demonstrates the effectiveness of catalytic hydrogenation for dehalogenation. |

| H2, Rhodium Nanoparticles, KtBuO | 1,2-Dichlorobenzene | Chlorobenzene, Benzene | Effective for dehalogenation of various chlorobenzenes. acs.org |

| NaBH4, Cu2O | Bromoxynil (dibromohydroxybenzonitrile) | 4-Hydroxybenzonitrile | Demonstrates copper-catalyzed hydrodehalogenation with sodium borohydride. mdpi.com |

| Mg, H2, Pt group catalyst | Aromatic halides | Dehalogenated aromatics | A patented method for hydrogenation dehalogenation. google.com |

Metal-Catalyzed Cross-Coupling Reactions at the Dichloro Positions (e.g., Negishi, Stille, Suzuki, Sonogashira)

The presence of two chlorine atoms on the aromatic ring of this compound offers opportunities for sequential functionalization through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon bonds. libretexts.org The key challenge and opportunity in dihalogenated substrates is achieving site-selectivity, where one halogen reacts preferentially over the other.

The reactivity of the C-Cl bonds at the C3 and C4 positions is influenced by both steric and electronic factors. The C3-Cl bond is ortho to the sterically demanding methoxy and tert-butyl ester groups, which may hinder the approach of the bulky palladium catalyst. Conversely, the C4-Cl bond is in a less crowded environment. Electronically, the methoxy group is electron-donating, while the ester group is electron-withdrawing, creating a complex electronic landscape across the aromatic ring that can influence the rate of oxidative addition, the first step in the catalytic cycle. libretexts.orgnih.gov

In related dihalogenated systems, selectivity is often governed by a combination of sterics, electronics, and the specific coupling conditions (catalyst, ligand, base). For instance, in dihalopyridines, the halide adjacent to the nitrogen is typically more reactive. nih.gov In the case of 2,4-dichloropyrimidines, Suzuki coupling preferentially occurs at the C4 position. mdpi.com For the target molecule, it is plausible that coupling would occur preferentially at the less sterically hindered C4 position. However, precise selectivity would need to be determined empirically, as subtle changes in ligand and catalyst can invert the expected reactivity. nih.gov

The Negishi, Stille, Suzuki, and Sonogashira reactions each utilize a different organometallic reagent to introduce a new substituent.

Negishi Coupling: Employs organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This method is particularly effective for creating sp²-sp³ and sp³-sp³ bonds, in addition to the more common sp²-sp² linkages. wikipedia.orgtcichemicals.com

Stille Coupling: Uses organotin (stannane) reagents. libretexts.org A key advantage is the stability of organostannanes to air and moisture, though the toxicity of tin compounds is a significant drawback. libretexts.org

Suzuki Coupling: Involves organoboron compounds, typically boronic acids or esters. organic-chemistry.org This is one of the most widely used coupling reactions due to the low toxicity, stability, and commercial availability of the boron reagents. organic-chemistry.org The reaction requires a base to activate the boronic acid for transmetalation. organic-chemistry.org

Sonogashira Coupling: Specifically forms a carbon-carbon bond between an aryl halide and a terminal alkyne, using a copper(I) co-catalyst alongside the palladium catalyst. youtube.com This method is highly reliable for the synthesis of arylalkynes.

The table below summarizes typical conditions for these cross-coupling reactions.

| Reaction | Organometallic Reagent (R'-M) | Typical Pd Catalyst | Typical Ligand | Typical Base | Key Features |

|---|---|---|---|---|---|

| Negishi | R'-ZnX | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type phosphines (e.g., XPhos, CPhos) | Not always required | High reactivity and functional group tolerance. wikipedia.orgresearchgate.net |

| Stille | R'-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃), AsPh₃ | Not always required | Stable reagents, but tin toxicity is a concern. libretexts.org |

| Suzuki | R'-B(OH)₂ or R'-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Bulky phosphines (e.g., SPhos, P(t-Bu)₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Low toxicity, stable reagents, widely used. organic-chemistry.org |

| Sonogashira | R'-C≡CH | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Amine base (e.g., NEt₃, DIPEA) and Cu(I) co-catalyst (e.g., CuI) | Specific for coupling with terminal alkynes. youtube.com |

Reactivity of the Methoxy Group and its Transformations

The 2-methoxy group is a key functional handle on the molecule, susceptible to cleavage under various conditions to yield the corresponding phenol (B47542). This transformation can be achieved through either demethylation or more disruptive oxidative cleavage pathways.

Demethylation Reactions (e.g., using BCl₃ or similar reagents)

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. While various reagents can accomplish this, boron trihalides like boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are particularly effective, especially for sterically hindered ethers. rsc.orgmasterorganicchemistry.com BCl₃ is a strong Lewis acid that readily coordinates to the ether oxygen. commonorganicchemistry.com Its lower reactivity compared to BBr₃ can be advantageous for controlling selectivity in complex molecules. commonorganicchemistry.com

The mechanism of demethylation by boron trihalides has been a subject of detailed computational and experimental study. nih.govnih.gov The process is initiated by the formation of a Lewis acid-base adduct between the ether and BBr₃. mdma.ch Rather than a simple dissociation to form a free bromide ion (which is thermodynamically unfavorable), recent studies propose a bimolecular mechanism. nih.gov In this pathway, a bromide from one ether-BBr₃ adduct performs an Sₙ2 attack on the methyl group of a second adduct. nih.gov This model is supported by findings that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through di- and triphenoxyborane intermediates before the final aqueous workup. nih.govresearchgate.net

Proposed Mechanistic Steps for Demethylation with BCl₃:

Adduct Formation: The Lewis acidic boron center of BCl₃ coordinates to the ether oxygen.

Nucleophilic Attack: A chloride from a second BCl₃ molecule or another ether-BCl₃ adduct attacks the methyl group.

C-O Bond Cleavage: The carbon-oxygen bond is broken, releasing methyl chloride (CH₃Cl) and forming a dichloroboryl phenoxide species (ArOBCl₂).

Hydrolysis: Upon aqueous workup, the borate (B1201080) intermediate is hydrolyzed to yield the final phenol product.

Given the steric hindrance around the 2-methoxy group in this compound, BCl₃ is an ideal reagent for this transformation. rsc.org

Oxidative Cleavage Pathways of the Ether Linkage

Oxidative cleavage involves the breaking of the C-O ether bond through an oxidative process, which can differ from the acid-mediated demethylation described above. These pathways often involve radical intermediates or the formation of unstable hydroxylated species.

One pathway for oxidative cleavage is initiated by hydroxyl (HO•) or sulfate (B86663) (SO₄•⁻) radicals, which can be generated during advanced oxidation processes for water treatment. nih.gov These highly reactive radicals can attack the aromatic ring, leading to hydroxylated intermediates that can subsequently undergo ring cleavage. nih.gov Alternatively, H-atom abstraction from the methyl group of the ether can occur. rsc.org In the atmospheric oxidation of diethyl ether, for instance, H-atom abstraction from the α-carbon is a key step, leading to an alkoxy radical that can decompose further. rsc.org A similar abstraction from the methoxy group of the target compound would generate a radical intermediate that could lead to cleavage products.

In biological systems, cytochrome P450 (CYP) enzymes catalyze the O-dealkylation of aryl alkoxy groups. nih.gov This process is a form of oxidative cleavage where the first step is the hydroxylation of the carbon atom attached to the ether oxygen. nih.gov This creates an unstable hemiacetal intermediate, which spontaneously decomposes into the corresponding phenol and formaldehyde.

Photochemical methods have also been developed for ether cleavage. The photo-excitation of certain aromatic nitro compounds can lead to the oxidative cleavage of aromatic methoxy compounds, proceeding through a proposed charge-transfer complex. capes.gov.broup.com

Investigating Reaction Mechanisms via Kinetic Isotope Effects and Spectroscopic Intermediates

Elucidating the precise mechanism of a chemical reaction is crucial for its optimization and application. Two powerful tools for this purpose are the study of kinetic isotope effects (KIEs) and the direct observation of reaction intermediates using spectroscopic techniques.

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. researchgate.net For example, by comparing the reaction rate of a compound containing a carbon-hydrogen (C-H) bond to the rate of its deuterated analogue (containing a C-D bond), one can determine if that C-H bond is broken in the rate-determining step of the reaction. Because the C-D bond is stronger than the C-H bond, a significantly slower reaction for the deuterated compound (a "primary" KIE) indicates that this bond is broken during the slowest step. This method has been used to provide deep insight into cross-coupling mechanisms. For example, a study of the Suzuki-Miyaura reaction using ¹³C KIEs established that under catalytic conditions, the oxidative addition of aryl bromides occurs from a highly reactive 12-electron monoligated palladium complex, rather than the more saturated 14-electron species. nih.gov

Spectroscopic identification of intermediates allows for the direct observation of transient species that exist during the catalytic cycle. Techniques like low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and nano-electrospray ionization mass spectrometry (nanoESI-MS) are invaluable for this purpose. nih.govnih.govnih.gov

NMR Spectroscopy: By running reactions at low temperatures to slow down the catalytic turnover, it is possible to detect and characterize fleeting intermediates. In the Suzuki reaction, low-temperature NMR studies have successfully identified and characterized key pre-transmetalation intermediates involving palladium-oxygen-boron linkages. libretexts.org

Mass Spectrometry: Techniques like nanoESI-MS can gently move ions from the reaction solution into the gas phase, allowing for the detection of catalysts, intermediates, and products simultaneously as the reaction progresses. nih.gov This has been used to monitor the formation and conversion of the oxidative addition intermediate in the Suzuki cycle and to identify higher-order organozincate species in Negishi coupling reactions. nih.govnih.gov

For the cross-coupling reactions of this compound, these methods could be employed to answer key mechanistic questions. For instance, a competitive KIE experiment between the C3-Cl and C4-Cl positions (using ¹³C isotopes) could definitively establish which site undergoes oxidative addition faster. Similarly, spectroscopic studies could identify the specific palladium(II) intermediates formed after oxidative addition at either the C3 or C4 position, providing direct evidence for the reaction's regioselectivity.

Advanced Spectroscopic and Structural Elucidation of Tert Butyl 3,4 Dichloro 2 Methoxybenzoate and Its Synthetic Precursors/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals for tert-butyl 3,4-dichloro-2-methoxybenzoate can be achieved.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis of Aromatic and Aliphatic Regions

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Aliphatic Region: Two distinct singlets are predicted in this region. The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet, shielded by the electron-donating nature of the alkyl group and the adjacent oxygen. The three protons of the methoxy (B1213986) group, also a singlet due to the absence of adjacent protons, would appear slightly further downfield, influenced by the electronegativity of the oxygen atom and its attachment to the aromatic ring.

Aromatic Region: The benzene (B151609) ring contains two adjacent protons. These protons are chemically non-equivalent and are expected to appear as two distinct doublets due to mutual coupling (an AX or AB system). The proton at the C-6 position is anticipated to be the most downfield, influenced by the ortho-methoxy group and the para-chloro substituent. The proton at the C-5 position would be upfield relative to its counterpart. For the precursor, 3,4-dichlorobenzoic acid, the aromatic protons appear at approximately 8.06 ppm, 7.89 ppm, and 7.77 ppm in DMSO-d6. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.5 - 7.6 | d | ~8.5 - 9.0 |

| H-6 | ~7.7 - 7.8 | d | ~8.5 - 9.0 |

| -OCH₃ | ~3.9 - 4.0 | s | N/A |

| -C(CH₃)₃ | ~1.6 | s | N/A |

¹³C NMR Chemical Shift Data and Multiplicity for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into the electronic nature of each carbon atom. For this compound, twelve unique carbon signals are expected.

Aliphatic Carbons: The spectrum would show three aliphatic carbon signals: one for the methoxy carbon, one for the quaternary carbon of the tert-butyl group, and one for the three equivalent methyl carbons of the tert-butyl group.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chloro groups and the electron-donating methoxy group. The carbons bearing the chlorine atoms (C-3 and C-4) and the methoxy group (C-2) would show significant shifts.

Carbonyl Carbon: The ester carbonyl carbon is expected to appear significantly downfield, typically in the range of 165-170 ppm. For reference, the carbonyl carbon in butyl benzoate (B1203000) appears at 166.6 ppm, and the aromatic carbons range from approximately 128 to 133 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |

|---|---|---|

| C=O | ~164 - 166 | C |

| C-1 | ~125 - 127 | C |

| C-2 | ~155 - 157 | C |

| C-3 | ~128 - 130 | C |

| C-4 | ~133 - 135 | C |

| C-5 | ~129 - 131 | CH |

| C-6 | ~131 - 133 | CH |

| -OC(CH₃)₃ | ~82 - 84 | C |

| -OC(CH₃)₃ | ~28 | CH₃ |

| -OCH₃ | ~61 - 63 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Insights

2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework. youtube.comuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. sdsu.edu A crucial cross-peak would be observed between the signals of the aromatic protons H-5 and H-6, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. sdsu.edu It would show correlations between H-5 and C-5, H-6 and C-6, the methoxy protons and the methoxy carbon, and the tert-butyl protons and the tert-butyl methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) couplings between protons and carbons, which is key for assembling the molecular fragments. sdsu.edu Expected key correlations include:

The tert-butyl protons to the quaternary carbon of the tert-butyl group and, importantly, to the ester carbonyl carbon (C=O), confirming the ester linkage.

The methoxy protons to the C-2 carbon of the aromatic ring.

The aromatic proton H-6 to carbons C-2 and C-4.

The aromatic proton H-5 to carbons C-1 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space proximity of protons. researchgate.netresearchgate.net A NOESY spectrum would be expected to show a correlation between the methoxy group protons and the aromatic proton at C-6, confirming the placement of the methoxy group at the C-2 position.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. FTIR and Raman spectroscopy are complementary techniques; FTIR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source. nih.gov

The spectrum of this compound would be characterized by several key vibrational modes. The most prominent feature in the FTIR spectrum would be the strong carbonyl (C=O) stretching absorption of the aromatic ester, expected between 1715-1730 cm⁻¹. spectroscopyonline.comorgchemboulder.com Other significant bands include the C-O stretches of the ester and ether groups, aromatic C=C ring stretches, and C-H stretching vibrations from both the aromatic and aliphatic parts of the molecule. The C-Cl stretches typically appear in the fingerprint region at lower wavenumbers. libretexts.orgdergipark.org.tr Raman spectroscopy is particularly sensitive to the polarizable C=C and C-C bonds of the aromatic ring, providing complementary data for the skeletal structure. optica.org

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (FTIR / Raman) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium / Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium / Strong |

| Ester C=O Stretch | 1730 - 1715 | Very Strong / Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong / Strong |

| Ester C-O Stretch | 1300 - 1250 | Strong / Medium |

| Ether C-O Stretch | 1275 - 1200 (Aryl) | Strong / Medium |

| C-Cl Stretch | 850 - 550 | Strong / Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

HRMS provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₄Cl₂O₃), the calculated exact mass of the molecular ion [M]⁺ is approximately 276.0269 amu. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms.

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) provides further structural evidence. Key fragmentation pathways for aromatic esters often involve cleavages adjacent to the carbonyl group. docbrown.infoyoutube.com

Loss of Isobutene: A very common pathway for tert-butyl esters is the loss of isobutene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to the formation of the protonated carboxylic acid, [M - 56]⁺.

Loss of tert-Butyl Cation: Cleavage of the oxygen-tert-butyl bond can result in the formation of a stable tert-butyl cation ([C₄H₉]⁺, m/z 57) and a benzoate radical.

Formation of Acylium Ion: Alpha-cleavage with loss of the tert-butoxy (B1229062) radical (•OC(CH₃)₃) would generate a highly stable acylium ion [M - 87]⁺. For this molecule, the resulting 3,4-dichloro-2-methoxybenzoyl cation ([C₈H₅Cl₂O₂]⁺, m/z 203) would be a very prominent peak, likely the base peak.

Further Fragmentation: This acylium ion could further fragment by losing carbon monoxide (CO) to give an ion at m/z 175.

X-ray Crystallography for Precise Solid-State Molecular Architecture and Supramolecular Interactions (if applicable)

While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals were obtained, this technique would provide precise data on bond lengths, bond angles, and torsion angles.

This analysis would unequivocally confirm the substitution pattern on the benzene ring. Furthermore, it would reveal the conformation of the flexible ester and methoxy groups relative to the plane of the aromatic ring. Of particular interest would be the study of intermolecular and supramolecular interactions that dictate the crystal packing. researchgate.net Potential interactions could include weak C-H···O hydrogen bonds involving the carbonyl or methoxy oxygen atoms, as well as halogen-halogen (Cl···Cl) or halogen-pi (Cl···ring) interactions, which are known to play a significant role in the solid-state architecture of chlorinated organic compounds. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.

Theoretical Application to Chiral Derivatives:

For a derivative of this compound to be analyzed by CD spectroscopy, it must first be chiral. Chirality could be introduced, for example, through the synthesis of an atropisomer where rotation around a single bond is restricted, or by the addition of a chiral substituent to the aromatic ring or the ester group. Atropisomerism can arise in substituted biaryl compounds where bulky ortho substituents hinder free rotation, creating a stereogenic axis.

Once a chiral derivative is obtained, its enantiomers will absorb left and right circularly polarized light differently. A CD spectrum plots this difference in absorption (ΔA = A_L - A_R) as a function of wavelength. Enantiomers produce mirror-image CD spectra, a characteristic that is fundamental to their quantitative analysis. scispace.com

Methodology for Enantiomeric Excess Determination:

The determination of enantiomeric excess in a mixture of enantiomers using CD spectroscopy typically involves the following steps:

Measurement of Pure Enantiomers: The CD spectra of the pure enantiomers are recorded. The intensity of the CD signal (often measured as molar ellipticity, [θ]) is directly proportional to the concentration of the chiral species.

Creation of a Calibration Curve: A series of samples with known enantiomeric excess values are prepared. The CD signal at a specific wavelength (usually at a maximum or minimum of the CD band) is measured for each sample. A calibration curve is then constructed by plotting the observed CD signal intensity against the known enantiomeric excess. This relationship is expected to be linear.

Analysis of Unknown Sample: The CD spectrum of the sample with unknown enantiomeric excess is recorded under the same conditions. By measuring the CD signal intensity at the same wavelength used for the calibration curve, the enantiomeric excess of the unknown sample can be determined by interpolation.

For instance, in the analysis of chiral carboxylic acids, a host-guest chemistry approach can be employed where the chiral acid binds to an achiral host, inducing a CD signal that can be used for quantification. scispace.com The magnitude and sign of the CD signal can allow for the determination of both the enantiomeric excess and the absolute configuration of the analyte. scispace.com

Hypothetical Data for a Chiral Derivative:

The following table illustrates the type of data that would be generated in a hypothetical experiment to determine the enantiomeric excess of a chiral derivative of 3,4-dichloro-2-methoxybenzoic acid using CD spectroscopy.

| Sample | Enantiomeric Excess (%) of (R)-enantiomer | CD Signal (mdeg) at λmax |

| 1 | 100 | +50.0 |

| 2 | 75 | +37.5 |

| 3 | 50 | +25.0 |

| 4 | 25 | +12.5 |

| 5 | 0 (racemic) | 0.0 |

| 6 | -25 | -12.5 |

| 7 | -50 | -25.0 |

| 8 | -75 | -37.5 |

| 9 | -100 | -50.0 |

| Unknown | ? | +30.0 |

From the calibration curve generated with the known samples, the enantiomeric excess of the unknown sample with a CD signal of +30.0 mdeg would be determined to be 60%.

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. rsc.orgrsc.org VCD can also be used to determine enantiomeric excess and offers the advantage of being applicable to a wider range of molecules, including those without strong UV-Vis chromophores. rsc.org The principles of creating a calibration curve and determining the ee of an unknown sample are analogous to those of CD spectroscopy. rsc.org

Computational and Theoretical Chemistry Studies of Tert Butyl 3,4 Dichloro 2 Methoxybenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and three-dimensional structures of molecules. These methods provide insights into the distribution of electrons, the nature of chemical bonds, and the conformational preferences of a molecule, which are crucial for understanding its reactivity and physical properties.

The calculated ground state geometry of 3,4-dichlorobenzoic acid shows a planar aromatic ring with the carboxylic acid group also lying in the plane of the ring to maximize conjugation. The presence of the electron-withdrawing chlorine atoms affects the electron density distribution in the benzene (B151609) ring and the acidity of the carboxylic group. mdpi.com

Table 1: Calculated Geometrical Parameters for 3,4-Dichlorobenzoic Acid (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | - |

| C-Cl (C3) | ~1.74 | - |

| C-Cl (C4) | ~1.74 | - |

| C-C (carboxyl) | ~1.49 | - |

| C=O | ~1.21 | - |

| C-O | ~1.35 | - |

| O-H | ~0.97 | - |

| C-C-C (ring) | 118 - 121 | - |

| Cl-C-C | 119 - 121 | - |

| C-C-O | ~115 | - |

| O-C=O | ~124 | - |

Note: The values presented are approximate and can vary slightly depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com For 3,4-dichlorobenzoic acid, the HOMO is primarily located on the benzene ring and the oxygen atoms of the carboxylic acid, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the carbonyl carbon, suggesting these are the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted benzoic acids, electron-withdrawing substituents like chlorine tend to lower the energies of both the HOMO and LUMO, which can influence the molecule's reactivity in various reactions. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies for 3,4-Dichlorobenzoic Acid

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and can vary with the level of theory and basis set.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonding. amercrystalassn.org By examining the topological features of the electron density, such as bond critical points (BCPs), one can determine the nature of atomic interactions. For substituted benzoic acids, QTAIM analysis can reveal the extent of covalent and ionic character in the C-Cl, C-C, C-O, and O-H bonds. researchgate.net

The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs are key indicators of bond type. For the covalent bonds within the benzene ring and the carboxylic acid group of 3,4-dichlorobenzoic acid, a significant electron density and a negative Laplacian are expected. In contrast, for more polar interactions, the Laplacian might be positive. This analysis provides a more nuanced understanding of the bonding than simple Lewis structures can offer.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

A key reaction involving benzoic acids is esterification. The Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, proceeds through a multi-step mechanism. masterorganicchemistry.commasterorganicchemistry.com Computational studies can map out the entire reaction pathway, identifying the structures of intermediates and transition states. For the esterification of 3,4-dichlorobenzoic acid with an alcohol like tert-butanol (B103910), the reaction would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of a water molecule. masterorganicchemistry.com

DFT calculations can be used to determine the activation energies for each step of the reaction. These calculations help in identifying the rate-determining step and understanding how substituents on the benzoic acid ring affect the reaction rate. For instance, the electron-withdrawing chloro groups in 3,4-dichlorobenzoic acid can influence the electrophilicity of the carbonyl carbon and the stability of the intermediates and transition states. iajpr.com

Reactions are typically carried out in a solvent, and the solvent can have a profound impact on reaction energetics and selectivity. Computational solvation models are used to account for the effects of the solvent environment. rsc.orgyoutube.com There are two main types of solvation models: implicit and explicit. youtube.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. rsc.orgresearchgate.net These models are computationally efficient and can provide a good approximation of the bulk solvent effects. Explicit solvation models involve including a number of solvent molecules in the quantum mechanical calculation, which can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost.

Prediction and Validation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

The prediction of spectroscopic properties for organic molecules through computational methods is a well-established practice, often employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These approaches allow for the calculation of spectroscopic data that can guide experimental work and aid in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com The accuracy of these predictions is highly dependent on the chosen functional and basis set. For substituted benzoates and related aromatic compounds, functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide theoretical chemical shifts that correlate well with experimental data. mdpi.com The process involves optimizing the molecular geometry and then calculating the isotropic shielding values for each nucleus. These are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

For tert-Butyl 3,4-dichloro-2-methoxybenzoate, one would expect distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the tert-butyl protons. The substitution pattern on the benzene ring, with two chlorine atoms and a methoxy group, would create a specific splitting pattern and chemical shift range for the aromatic protons. The electronegativity and spatial arrangement of these substituents would significantly influence the electronic environment of the nearby carbon and hydrogen atoms, which would be reflected in the predicted NMR spectra. acs.org

Illustrative Predicted ¹H and ¹³C NMR Data This table presents hypothetical data based on general principles and data for similar compounds.

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.80 | Carbonyl-C | 165.0 |

| Methoxy-H | 3.90 | Aromatic-C (substituted) | 125.0 - 155.0 |

| tert-Butyl-H | 1.50 | Aromatic-C (unsubstituted) | 120.0 - 130.0 |

| Methoxy-C | 52.0 | ||

| tert-Butyl-C (quaternary) | 82.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the vibrational frequencies of the molecule after geometry optimization. The same DFT methods used for NMR predictions are generally applicable here. The calculated frequencies correspond to the fundamental vibrational modes of the molecule. mdpi.com For this compound, key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C-Cl stretching, and various aromatic C-H and C=C stretching and bending modes. Carbonyl (C=O) stretching vibrations are typically strong and appear in the range of 1740–1660 cm⁻¹. mdpi.com

Illustrative Predicted IR Absorption Bands This table presents hypothetical data based on general principles and data for similar compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Carbonyl (C=O) Stretch | 1725 - 1705 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch | 1300 - 1100 |

UV-Vis Spectroscopy: The electronic absorption spectra of molecules are predicted using TD-DFT calculations. nih.gov These calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. acs.org For aromatic esters like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring and n → π* transitions associated with the carbonyl group. The specific wavelengths of these absorptions are influenced by the substituents on the aromatic ring.

Illustrative Predicted UV-Vis Absorption Data This table presents hypothetical data based on general principles and data for similar compounds.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | ~240 | > 0.1 |

| π → π* | ~280 | > 0.1 |

The validation of these predicted spectroscopic properties would ideally involve comparison with experimentally acquired spectra. Discrepancies between predicted and experimental data can often be minimized by applying scaling factors to the calculated values or by testing different computational models.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and intermolecular interactions. By solving Newton's equations of motion for a system of atoms, MD simulations can map out the accessible conformations and their relative energies over time.

For a flexible molecule like this compound, which has rotatable bonds connecting the tert-butyl group and the methoxy group to the benzoate (B1203000) core, MD simulations can reveal the preferred spatial arrangements (conformers) of these groups. The simulations would typically be performed in a solvent box to mimic solution-phase behavior, allowing for the study of solute-solvent interactions.

The primary goals of MD simulations for this compound would be:

Intermolecular Interactions: To characterize the non-covalent interactions between molecules of this compound and with solvent molecules. These interactions, including van der Waals forces and dipole-dipole interactions, govern the bulk properties of the substance.

The results of such simulations are often visualized through trajectory analysis, which can show the fluctuations in dihedral angles and intermolecular distances over time. This information is crucial for understanding how the molecule might interact with other molecules, for instance, in a biological system or in a material science context. While specific MD studies on this molecule are not available, research on other substituted aromatic compounds has demonstrated the utility of this approach in understanding molecular behavior.

Role of Tert Butyl 3,4 Dichloro 2 Methoxybenzoate As a Key Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Substituted Benzoic Acids, including Agrochemical Intermediates (e.g., Dicamba)

One of the most significant applications of tert-butyl 3,4-dichloro-2-methoxybenzoate is as a precursor for the synthesis of substituted benzoic acids. The tert-butyl ester group can be selectively cleaved under specific conditions to yield the corresponding carboxylic acid. This functionality is particularly important in the production of agrochemicals.

A prominent example is the synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid), a selective herbicide used to control broadleaf weeds. researchgate.netwikipedia.org While various synthetic routes to Dicamba exist, those potentially involving intermediates structurally related to this compound highlight the importance of substituted benzoic acid precursors. google.comgoogle.com The synthesis of Dicamba often involves the hydrolysis of a corresponding ester, such as methyl 3,6-dichloro-2-methoxybenzoate (B1229588), to yield the final product. google.comgoogle.com Processes have been developed to produce high-purity Dicamba, which is crucial for its effectiveness and to minimize environmental impact. google.comgoogle.com

The general strategy involves the manipulation of the substituents on the benzene (B151609) ring, followed by the hydrolysis of the ester to unmask the carboxylic acid functionality at a late stage of the synthesis. This approach protects the reactive carboxylic acid group during intermediate steps.

Scaffold for the Construction of Diverse Aromatic and Heterocyclic Ring Systems

The dichlorinated and methoxylated benzene ring of this compound provides a robust scaffold for the construction of more complex aromatic and heterocyclic systems. The chlorine atoms can be substituted or eliminated through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds.

For instance, the chlorine atoms can be replaced with aryl, alkyl, or amino groups, leading to a diverse range of substituted aromatic compounds. Furthermore, the existing substituents can direct further electrophilic or nucleophilic aromatic substitution reactions, allowing for the regioselective introduction of additional functional groups. This versatility makes it a valuable starting point for the synthesis of polysubstituted aromatic compounds that are often found in pharmaceuticals, materials science, and other areas of chemical research.

Utilization in the Preparation of Advanced Organic Materials

The structural features of this compound also lend themselves to the preparation of advanced organic materials. The aromatic core can be incorporated into larger conjugated systems, which are of interest for their electronic and photophysical properties.

Monomers for Specialized Polymers: After suitable modification, derivatives of this compound can serve as monomers for the synthesis of specialized polymers. The dichloro-functionality, for example, can be utilized in polycondensation reactions to form polyarylethers or other high-performance polymers. The properties of the resulting polymers, such as thermal stability, solubility, and electronic characteristics, can be fine-tuned by the choice of co-monomers and the specific substitution pattern on the aromatic ring.

Ligands for Catalysis: The methoxy (B1213986) and chloro substituents on the aromatic ring can act as coordinating sites for metal ions. By strategically modifying the molecule, for example, by introducing phosphine (B1218219) or amine functionalities, it can be converted into a ligand for transition metal catalysts. The steric and electronic properties of such ligands play a crucial role in determining the activity and selectivity of the catalyst in various organic transformations. The synthesis of sterically hindered compounds is an area of active research. researchgate.net

Application in the Modular Assembly of Complex Molecular Architectures and Natural Product Analogs

The concept of modular assembly, where complex molecules are built up from smaller, well-defined building blocks, is a cornerstone of modern organic synthesis. This compound, with its distinct functional groups, is an excellent example of such a building block.

The tert-butyl ester provides a protecting group that can be removed under specific conditions, while the chloro and methoxy groups offer handles for a variety of chemical transformations. This allows for a stepwise and controlled construction of complex molecular architectures. For example, one chlorine atom could be selectively replaced in a cross-coupling reaction, followed by modification of the second chlorine atom, and finally, deprotection of the carboxylic acid. This modular approach is highly valuable in the synthesis of natural product analogs, where systematic variations of the molecular structure are required to study structure-activity relationships. The development of new protecting groups and their orthogonal removal is an ongoing field of study. nih.gov

Academic Design and Synthesis of Analogues and Derivatives with Modified Structural Features

Systematic Variation of the Ester Moiety for Modulation of Reactivity and Solubility

The tert-butyl ester group in the parent compound is a significant contributor to its steric bulk and hydrolytic stability. The systematic replacement of this group with other ester moieties, such as methyl, ethyl, or benzyl (B1604629) esters, can profoundly influence the compound's reactivity and solubility. For instance, smaller alkyl esters like methyl and ethyl esters generally exhibit increased susceptibility to hydrolysis under both acidic and basic conditions compared to the sterically hindered tert-butyl ester. This lability can be advantageous in contexts where the controlled release of the corresponding carboxylic acid is desired.

The choice of the ester group also has a direct impact on the compound's solubility profile. While the tert-butyl group enhances lipophilicity, leading to better solubility in nonpolar organic solvents, smaller alkyl esters can increase solubility in more polar organic solvents. This modulation of solubility is critical for optimizing reaction conditions and for applications where specific solvent systems are required.

Below is an interactive data table summarizing the expected trends in reactivity and solubility upon variation of the ester moiety.

| Ester Moiety | Relative Hydrolytic Stability | Expected Solubility in Nonpolar Solvents | Expected Solubility in Polar Organic Solvents |

| tert-Butyl | High | High | Low |

| Isopropyl | Moderate-High | Moderate-High | Moderate-Low |

| Ethyl | Moderate | Moderate | Moderate |

| Methyl | Low | Low | High |

| Benzyl | Moderate | Moderate | Moderate |

Exploration of Alternative Halogenation Patterns (e.g., mono-, tri-chlorinated analogs)

The number and position of chlorine atoms on the aromatic ring are fundamental to the electronic character and reactivity of the molecule. The exploration of alternative halogenation patterns, including mono- and tri-chlorinated analogues, provides a pathway to a diverse range of compounds with tailored properties. For example, a mono-chlorinated analogue would be expected to be more susceptible to nucleophilic aromatic substitution than its di-chlorinated counterpart due to a less electron-deficient aromatic ring.

Conversely, a tri-chlorinated analogue would exhibit even greater electron deficiency, potentially enabling unique reactivity or enhancing interactions in specific biological or material science contexts. The synthesis of these analogues typically involves the careful selection of starting materials with the desired chlorination pattern prior to the introduction of the methoxy (B1213986) and carboxylate functionalities.

The following table outlines the expected impact of varying chlorination patterns on the electronic properties of the aromatic ring.

| Compound Type | Number of Chlorine Atoms | Relative Electron-Deficiency of Aromatic Ring | Expected Reactivity towards Nucleophilic Aromatic Substitution |

| Mono-chlorinated analog | 1 | Low | Low |

| Di-chlorinated analog | 2 | Moderate | Moderate |

| Tri-chlorinated analog | 3 | High | High |

Alteration of the Alkoxy Group and its Impact on Electronic and Steric Properties

The 2-methoxy group plays a crucial role in defining the electronic and steric environment around the ester functionality. Replacing the methoxy group with other alkoxy groups, such as ethoxy or isopropoxy, allows for the fine-tuning of these properties. An increase in the steric bulk of the alkoxy group, for example from methoxy to isopropoxy, can further hinder the approach of reactants to the ester carbonyl, thereby increasing its stability towards hydrolysis.

From an electronic standpoint, while all alkoxy groups are electron-donating through resonance, their inductive effects can vary slightly. However, the primary influence of altering the alkoxy group is often steric. This can have significant implications for the conformational preferences of the molecule and its ability to fit into specific binding sites in a biological target or a crystalline lattice.

This interactive table illustrates the anticipated effects of modifying the alkoxy group.

| Alkoxy Group | Relative Steric Hindrance | Expected Impact on Ester Hydrolysis Rate |

| Methoxy | Low | Higher |

| Ethoxy | Moderate | Moderate |

| Isopropoxy | High | Lower |

Introduction of Additional Functionalities (e.g., nitro, amino, cyano) on the Aromatic Ring for Further Derivatization

The introduction of additional functional groups onto the aromatic ring opens up a vast array of possibilities for further derivatization. Functional groups such as nitro (-NO2), amino (-NH2), and cyano (-CN) can be installed at available positions on the ring, typically through electrophilic aromatic substitution or nucleophilic aromatic substitution on a suitably activated precursor.

A nitro group, being strongly electron-withdrawing, can significantly alter the electronic properties of the ring and serve as a precursor to an amino group via reduction. An amino group, in turn, can be diazotized and converted into a wide range of other functionalities or used as a handle for amide bond formation. A cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These transformations dramatically expand the chemical space accessible from the basic tert-Butyl 3,4-dichloro-2-methoxybenzoate scaffold.

The table below summarizes the potential of these functional groups for further chemical transformations.

| Functional Group | Type | Potential for Further Derivatization | Example Transformations |

| Nitro (-NO2) | Electron-withdrawing | High | Reduction to an amino group |

| Amino (-NH2) | Electron-donating | High | Diazotization, acylation |

| Cyano (-CN) | Electron-withdrawing | High | Hydrolysis to a carboxylic acid, reduction to an amine |

Stereoselective Synthesis of Chiral tert-Butyl Benzoate (B1203000) Derivatives (if applicable)

While this compound itself is achiral, the principles of its synthesis can be extended to create chiral derivatives. Chirality could be introduced, for example, by incorporating a chiral substituent on the aromatic ring or by utilizing a chiral esterifying alcohol in place of tert-butanol (B103910). However, a more common strategy in medicinal chemistry involves the synthesis of analogues where a chiral center is present in a side chain attached to the aromatic ring.